molecular formula C6H10O3 B2607282 ethyl (2R,3S)-3-methyloxirane-2-carboxilate CAS No. 25834-24-6

ethyl (2R,3S)-3-methyloxirane-2-carboxilate

Cat. No. B2607282
CAS RN: 25834-24-6
M. Wt: 130.143
InChI Key: VYXHEFOZRVPJRK-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R,3S)-3-methyloxirane-2-carboxilate is a chemical compound with the molecular formula C5H10O . It has an average mass of 86.132 Da and a monoisotopic mass of 86.073166 Da .


Molecular Structure Analysis

The molecular structure of ethyl (2R,3S)-3-methyloxirane-2-carboxilate consists of 5 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . It has 2 defined stereocentres .


Physical And Chemical Properties Analysis

Ethyl (2R,3S)-3-methyloxirane-2-carboxilate has a molecular formula of C5H10O, an average mass of 86.132 Da, and a monoisotopic mass of 86.073166 Da .

Scientific Research Applications

Synthesis of Taxol’s C-13 Side Chain

Ethyl (2R,3S)-3-methyloxirane-2-carboxilate: is a key intermediate in the chemoenzymatic synthesis of the Taxol C-13 side chain . Taxol, also known as paclitaxel, is a widely used chemotherapeutic agent for the treatment of cancer. The synthesis involves a bioresolution process using a strain of Galactomyces geotrichum , which contains an epoxide hydrolase enzyme. This process results in high enantioselectivity, which is crucial for the biological activity of Taxol.

Production of Reboxetine

This compound is also utilized in the synthesis of reboxetine , a pharmaceutical drug that acts as a norepinephrine reuptake inhibitor. Reboxetine is primarily used in the treatment of depression. The enantiopure form of ethyl (2R,3S)-3-methyloxirane-2-carboxilate ensures the efficacy and safety of the drug by improving its pharmacological profile.

Clausenamide Synthesis

Another application is in the synthesis of clausenamide , a nootropic drug that is used to enhance cognitive functions such as memory and learning. Clausenamide is derived from the natural product clausena lansium and has been studied for its potential neuroprotective effects.

Cardiovascular Drug Diltiazem Intermediate

The compound serves as an important intermediate in the synthesis of diltiazem , a medication used to treat hypertension, angina pectoris, and certain types of arrhythmia. Diltiazem works by relaxing the blood vessels and increasing the supply of blood and oxygen to the heart while reducing its workload.

Aminopeptidase N Inhibitors

Ethyl (2R,3S)-3-methyloxirane-2-carboxilate analogues are used in the synthesis of a series of anti-cancer drugs that act as aminopeptidase N inhibitors . These include drugs like bestatin, phebestin, and probestin, which are used in cancer treatment due to their ability to inhibit the proliferation of tumor cells.

Biotransformation in Pharmaceutical Sciences

The compound’s stereoselective properties are exploited in the field of biotransformation , particularly using fungi as biocatalysts. This process is essential in the pharmaceutical industry for the derivatization of bioactive small molecules, which can lead to the development of new drugs.

properties

IUPAC Name

ethyl (2R,3S)-3-methyloxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXHEFOZRVPJRK-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.